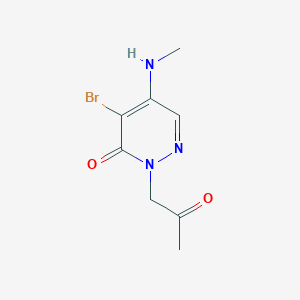

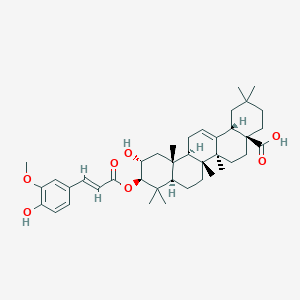

4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Vue d'ensemble

Description

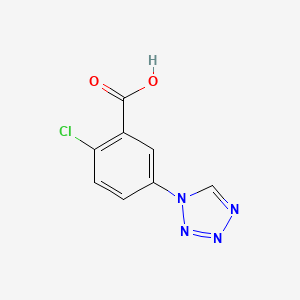

The compound "4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone" is a derivative within the class of pyridazinone compounds. These compounds have been extensively studied due to their diverse pharmacological properties, including cardiotonic and platelet aggregation inhibitory activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the reaction of substituted amines with other chemical entities to form the desired pyridazinone core. For instance, a series of [4-(substituted-amino)phenyl]pyridazinones were synthesized and evaluated for their inotropic activity, which is a measure of the force of heart muscle contraction . Similarly, 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones were synthesized and showed significant activity as platelet aggregation inhibitors . These syntheses typically require careful control of reaction conditions to achieve the desired selectivity and yield.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. The presence of substituents on the pyridazinone ring can significantly affect the compound's binding affinity to biological receptors and, consequently, its pharmacological effects. For example, the structure-activity relationships (SARs) of synthesized pyridazinones were discussed in the context of their platelet aggregation inhibitory activity . The molecular structure is often confirmed using various analytical and spectroscopic methods, including X-ray crystallography .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules or for modifying their pharmacological properties. For instance, 5-bromo-2-pyrone, a related compound, was found to undergo smooth Diels-Alder cycloadditions, which is a type of chemical reaction that can be used to construct more complex structures . The reactivity of the pyridazinone derivatives can be exploited to synthesize a wide range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmaceutical agents. These properties are influenced by the molecular structure and the nature of the substituents on the pyridazinone ring. The ambiphilic nature of compounds like 5-bromo-2-pyrone suggests that they can interact with both electron-rich and electron-poor dienophiles, which is indicative of their versatile reactivity in chemical synthesis .

Applications De Recherche Scientifique

Herbicidal Applications

4-Bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is notably used in herbicidal applications. Substituted pyridazinone compounds, including variants of this chemical, have been found to inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Such compounds are often compared with atrazine, a well-known herbicide, but have unique biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development. These properties make them effective as herbicides (Hilton et al., 1969).

Analytical Chemistry

In analytical chemistry, this compound has been used as an internal standard for evaluating the content of pyrazon, another pyridazinone compound, in herbicide formulations. Its role in analytical methodologies underscores its chemical stability and reliability as a reference compound (Výboh et al., 1974).

Synthesis of Stereosiomers

The compound also plays a role in the synthesis of stereoisomers with various pharmacological profiles. One study described the synthesis of each of the four possible stereoisomers of a related compound, 6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, noting the different pharmacological profiles of each isomer (Howson et al., 1988).

Impact on Photosynthesis

Research has also focused on the immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Pyridazinone compounds, including this compound, have been found to inhibit photosystem II electron transport, with varying efficiency depending on the algal species and the nature of substitution on the pyridazinones (Samuel & Bose, 1987).

Metabolism in Plants

The metabolism of related pyridazinone compounds in plants has been a subject of study as well. For instance, the metabolism of 14C-SAN-6706, a compound similar to this compound, in cranberry plants was investigated, revealing insights into how these compounds are translocated and metabolized within plant systems (Yaklich et al., 1974).

Cardiotonic Properties

The compound is also relevant in the context of cardiotonic properties. A study synthesized a series of pyridazinone derivatives, including [4-(substituted-amino)phenyl]pyridazinones and [4-(substituted-methyl)amino]phenyl]pyridazinones, evaluating them for inotropic activity and cardiohemodynamic effects. This research highlights the potential of pyridazinone derivatives in the development of cardiotonic drugs (Okushima et al., 1987).

Propriétés

IUPAC Name |

4-bromo-5-(methylamino)-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-5(13)4-12-8(14)7(9)6(10-2)3-11-12/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXCYYRQZXIVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)